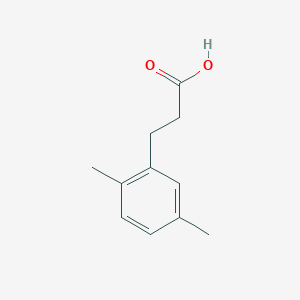

3-(2,5-Dimethylphenyl)propionic acid

Description

BenchChem offers high-quality 3-(2,5-Dimethylphenyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-Dimethylphenyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUKGBIRIXQUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536182 | |

| Record name | 3-(2,5-Dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25173-75-5 | |

| Record name | 2,5-Dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25173-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2,5-Dimethylphenyl)propionic acid CAS number 25173-75-5

Executive Summary

3-(2,5-Dimethylphenyl)propionic acid (CAS 25173-75-5), also known as 2,5-dimethylhydrocinnamic acid, is a critical phenylpropanoid building block in organic synthesis.[1] Distinguished by its specific 2,5-dimethyl substitution pattern, it serves as a lipophilic scaffold in the design of metabolic regulators (PPAR agonists) and a direct precursor to bicyclic ring systems like 4,7-dimethyl-1-indanone.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and downstream applications in pharmaceutical development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound functions as a versatile "linker" molecule, connecting a lipophilic aromatic core to a polar carboxylic acid tail. Its physical properties dictate specific handling requirements for purification and storage.

Table 1: Physicochemical Specifications

| Property | Value / Description | Source |

| IUPAC Name | 3-(2,5-Dimethylphenyl)propanoic acid | PubChem [1] |

| CAS Number | 25173-75-5 | Common Chem [2] |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| Appearance | White to off-white crystalline solid | FooDB [3] |

| Melting Point | 44.0 – 49.0 °C | FooDB [3] |

| Boiling Point | ~125-129 °C (at 6 mmHg) | Predicted |

| pKa | 4.73 ± 0.10 (Carboxylic acid) | ChemAxon [3] |

| LogP | 2.4 (Lipophilic) | Predicted |

| Solubility | Soluble in EtOH, DMSO, DCM; Sparingly soluble in H₂O (5.9 mg/mL) |

Synthetic Methodologies

To ensure high purity and atom economy, the Knoevenagel-Hydrogenation Route is the recommended standard protocol. This two-step sequence avoids the isomer mixtures often seen in Friedel-Crafts alkylation of xylenes.[1]

Synthesis Workflow Diagram (DOT)

Figure 1: Validated synthetic pathway from benzaldehyde precursor to final propionic acid derivative.

Detailed Protocol

Step 1: Synthesis of 2,5-Dimethylcinnamic Acid

Rationale: The Knoevenagel condensation provides exclusive trans-selectivity and high yields, establishing the carbon skeleton.

-

Reagents: Dissolve 2,5-dimethylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Reflux at 80-100°C for 4-6 hours until CO₂ evolution ceases.

-

Workup: Pour the cooled mixture into ice-cold HCl (2M) to precipitate the cinnamic acid derivative. Filter and recrystallize from ethanol/water.

Step 2: Hydrogenation to 3-(2,5-Dimethylphenyl)propionic Acid

Rationale: Catalytic hydrogenation is preferred over chemical reduction (e.g., NaBH4) to ensure complete saturation of the alkene without affecting the aromatic ring.

-

Setup: Dissolve the 2,5-dimethylcinnamic acid intermediate in Methanol or Ethyl Acetate.

-

Catalyst: Add 10 wt% Palladium on Carbon (Pd/C) (approx. 5-10% loading relative to substrate).[1]

-

Conditions: Stir under hydrogen atmosphere (balloon pressure or 1-3 bar) at room temperature for 2-4 hours. Monitor by TLC (disappearance of UV-active alkene spot).[1]

-

Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

-

Crystallization: If necessary, recrystallize from hexanes/ethyl acetate to yield the target compound as a white solid (MP: 44-49°C).

Analytical Characterization (Self-Validating Data)[1]

Researchers must verify the substitution pattern (2,5-dimethyl) to distinguish this compound from its isomers (e.g., 2,4- or 3,4-dimethyl).[1]

Predicted ¹H NMR Profile (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 11.0 - 12.0 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable).[1] |

| 6.90 - 7.05 | Multiplet | 3H | Ar-H | Aromatic protons.[1] H3 and H4 show ortho-coupling (~8Hz); H6 appears as a singlet or fine doublet.[1] |

| 2.90 - 2.98 | Triplet | 2H | Ar-CH ₂- | Benzylic protons, deshielded by the ring.[1] |

| 2.60 - 2.68 | Triplet | 2H | -CH ₂-COOH | Alpha-carbonyl protons.[1] |

| 2.30 | Singlet | 3H | Ar-CH ₃ (C2) | Methyl group at ortho position.[1] |

| 2.25 | Singlet | 3H | Ar-CH ₃ (C5) | Methyl group at meta position.[1] |

Mass Spectrometry (EI, 70 eV):

-

Molecular Ion [M]+: m/z 178

-

Base Peak: m/z 119 (Tropylium-like cation formed by loss of -CH₂COOH radical, characteristic of hydrocinnamic acids).[1]

Pharmaceutical & Industrial Applications[1]

Precursor for Bicyclic Scaffolds

The primary industrial utility of CAS 25173-75-5 is its cyclization into 4,7-dimethyl-1-indanone via intramolecular Friedel-Crafts acylation (using Polyphosphoric Acid or SOCl₂/AlCl₃).[1]

-

Relevance: Indanones are pharmacophores in acetylcholinesterase inhibitors (Alzheimer's research) and various anti-cancer agents [4].

Metabolic Disease Research (PPAR Agonists)

Phenylpropionic acid derivatives act as "head groups" for Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1] The 2,5-dimethyl substitution provides steric bulk that can modulate binding affinity in the ligand-binding pocket, offering a variation from the standard unsubstituted phenyl rings found in early glitazars.

Antimicrobial Scaffolds

Recent research indicates that 2,5-dimethylphenyl derivatives serve as effective lipophilic tails in thiourea-based antimicrobial agents.[1] The propionic acid moiety allows for facile coupling to amines or hydrazines to generate diverse libraries for screening against Gram-positive pathogens [5].[1]

Safety & Handling (SDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place. The low melting point (44-49°C) means it may fuse into a solid block if stored in warm environments.[1] Keep container tightly closed.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13308730, 3-(2,5-Dimethylphenyl)propanoic acid.[1] Retrieved from [Link]

-

CAS Common Chemistry. Details for CAS RN 25173-75-5.[1][2] Retrieved from [Link]

-

FooDB. Compound Summary: 3-(2,5-Dimethylphenyl)propionic acid.[1][2][3][4] Retrieved from [Link]

-

Google Patents. Process for the preparation of 3-phenylpropionic acid (US5786507A).[1] Retrieved from

-

Plech, T. et al. (2011). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives.[1] PubMed Central. Retrieved from [Link]

Sources

- 1. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]

- 2. biosynth.com [biosynth.com]

- 3. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(2,5-Dimethoxyphenyl)propionic acid [oakwoodchemical.com]

Strategic Synthesis of 3-(2,5-Dimethylphenyl)propionic Acid: A Technical Guide

Target Molecule: 3-(2,5-Dimethylphenyl)propionic acid CAS Registry Number: 25173-75-5 Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol [1][2]

Introduction & Retrosynthetic Analysis

3-(2,5-Dimethylphenyl)propionic acid is a functionalized arylalkanoic acid often utilized as a scaffold in the synthesis of pharmaceutical intermediates and fine chemicals. Its structural core—a p-xylene derivative functionalized at the ortho position with a propionic acid chain—presents specific regioselective challenges.

From a retrosynthetic perspective, the molecule can be disconnected via two primary strategic bonds: the C(sp³)-C(sp³) bond of the alkyl chain or the C(sp²)-C(sp³) bond attaching the chain to the aromatic ring.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the two primary pathways: The Knoevenagel route (Left) and the Friedel-Crafts route (Right).

Route A: The Friedel-Crafts Succinoylation (Scalable/Industrial)

This route is preferred for scale-up due to the low cost of starting materials (p-xylene and succinic anhydride). The reaction exploits the symmetry of p-xylene; substitution at any open ortho position yields the same 2,5-dimethyl isomer.

Phase 1: Synthesis of 3-(2,5-Dimethylbenzoyl)propionic acid

Reaction Type: Friedel-Crafts Acylation Mechanism: Electrophilic Aromatic Substitution (EAS)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a gas trap (NaOH solution) to neutralize HCl evolution.

-

Reagent Preparation: Charge the flask with succinic anhydride (1.0 equiv) and anhydrous aluminum chloride (AlCl₃, 2.2 equiv). Note: Excess AlCl₃ is required because the product complexes with the Lewis acid.

-

Solvent/Substrate: Add p-xylene (solvent and reactant, ~5-10 equiv) or use a solvent like 1,2-dichloroethane if p-xylene economy is required.

-

Addition: Cool the mixture to 0–5°C. Slowly add the AlCl₃ portion-wise (if solid) or the succinic anhydride solution to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours. Monitor by TLC or HPLC. The formation of the keto-acid intermediate is indicated by the disappearance of succinic anhydride.

-

Quenching (Critical): Pour the reaction mixture slowly into a stirred mixture of ice and concentrated HCl. This hydrolyzes the aluminum complex.

-

Isolation:

-

Steam distill or extract to remove excess p-xylene.

-

The keto-acid product, 3-(2,5-dimethylbenzoyl)propionic acid , typically precipitates upon cooling or can be extracted into dilute NaOH, washed with ether (to remove neutral organics), and re-precipitated with HCl.

-

Yield Expectation: 75–85%.

-

Phase 2: Clemmensen Reduction to Target

Reaction Type: Carbonyl Reduction (Deoxygenation) Reagents: Amalgamated Zinc (Zn/Hg), Conc. HCl.

Protocol:

-

Amalgam Preparation: Treat zinc wool or mossy zinc (10 equiv) with a 5% HgCl₂ solution for 10 minutes. Decant the liquid.[3][4][5][6]

-

Reaction: Suspend the amalgamated zinc in a mixture of water and conc. HCl (1:1). Add the 3-(2,5-dimethylbenzoyl)propionic acid (1.0 equiv) and a small volume of toluene (approx. 20% v/v of aqueous phase).

-

Expert Insight: The addition of toluene (Martin modification) is crucial. It creates a biphasic system that keeps the hydrophobic product in the organic layer, preventing it from coating the zinc surface and stalling the reaction.

-

-

Reflux: Heat the biphasic mixture to vigorous reflux for 24–30 hours. Add small portions of conc. HCl every 4–6 hours to maintain acid strength.

-

Workup:

-

Cool the mixture and separate the toluene layer.

-

Extract the aqueous layer with toluene or ether.

-

Combine organic layers, wash with brine, and dry over Na₂SO₄.[7]

-

Evaporate the solvent to yield the crude 3-(2,5-Dimethylphenyl)propionic acid.

-

Route B: Knoevenagel Condensation (High Purity/Laboratory)

This route avoids heavy metal waste (Hg) and aluminum salts, making it suitable for smaller-scale, high-purity applications.

Phase 1: Synthesis of 2,5-Dimethylcinnamic Acid

Reaction Type: Knoevenagel Condensation (Doebner Modification)

Protocol:

-

Reagents: Mix 2,5-dimethylbenzaldehyde (1.0 equiv), malonic acid (1.2 equiv), and pyridine (3.0 equiv) with a catalytic amount of piperidine (0.1 equiv).

-

Reflux: Heat the mixture on a steam bath or at 80–100°C for 2–4 hours until carbon dioxide evolution ceases.

-

Workup:

-

Pour the reaction mixture into excess cold dilute HCl to neutralize the pyridine.

-

The 2,5-dimethylcinnamic acid will precipitate as a solid.

-

Filter, wash with water, and recrystallize from ethanol/water.

-

Phase 2: Catalytic Hydrogenation

Reaction Type: Alkene Reduction

Protocol:

-

Setup: Dissolve the cinnamic acid derivative in ethanol or ethyl acetate.

-

Catalyst: Add 5-10 mol% Pd/C (10%) .

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure is usually sufficient, or 1–3 bar in a Parr shaker) at room temperature.

-

Monitoring: Reaction is complete when H₂ uptake ceases (typically 2–6 hours).

-

Workup: Filter through a Celite pad to remove the catalyst. Evaporate the filtrate to obtain the pure target acid.

Purification & Characterization

Purification Strategy

For the final acid obtained from either route:

-

Recrystallization: The crude acid is typically a solid. Recrystallize from hexane/ethyl acetate or ethanol/water .

-

Acid-Base Extraction: Dissolve crude in 1M NaOH, extract with ether (discard organic), then acidify aqueous layer to pH 1 with HCl to precipitate the pure acid.

Analytical Data Profile

| Parameter | Specification | Notes |

| Physical State | White to off-white crystalline solid | |

| Melting Point | 60–70°C (approx.) | Verify experimentally; isomeric purity affects MP range. |

| ¹H NMR (CDCl₃) | δ 2.2–2.3 (s, 6H, 2xCH₃) | Distinct singlets for Ar-CH₃ groups. |

| δ 2.6–2.7 (t, 2H, Ar-CH₂) | Triplet for benzylic protons. | |

| δ 2.9–3.0 (t, 2H, CH₂-COOH) | Triplet for alpha-carbonyl protons. | |

| δ 6.9–7.1 (m, 3H, Ar-H) | Aromatic region showing 1,2,5-substitution pattern. | |

| IR Spectrum | 1700–1710 cm⁻¹ (C=O) | Strong carboxylic acid carbonyl stretch. |

| 2500–3000 cm⁻¹ (O-H) | Broad band characteristic of carboxylic acids. |

Experimental Workflow Diagram (Friedel-Crafts Route)

Figure 2: Process flow for the industrial synthesis via Friedel-Crafts acylation and Clemmensen reduction.

Safety & Handling (E-E-A-T)

-

Aluminum Chloride: Highly hygroscopic and reacts violently with water releasing HCl gas. Handle in a fume hood.

-

Mercury (II) Chloride: Used in Clemmensen reduction. Highly toxic and an environmental hazard. All mercury waste must be segregated and disposed of according to strict hazardous waste regulations.

-

Alternative: For a mercury-free reduction, consider the Wolff-Kishner reduction (Hydrazine/KOH) if the substrate tolerates basic conditions, or catalytic hydrogenation of the ketone (requires high pressure or specific catalysts like Pd/C in acetic acid with perchloric acid).

-

-

Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent (water or alcohol) before adding to the reaction vessel.

References

- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Clemmensen Reduction Protocols

-

Martin, E. L. (1942). "The Clemmensen Reduction."[8] Organic Reactions, 1, 155. Describes the toluene modification to improve yields for keto-acids.

-

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. Longman.

-

Compound Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13308730, 3-(2,5-Dimethylphenyl)propionic acid. Retrieved from [Link]

-

-

Synthesis of Arylpropionic Acids

Sources

- 1. 3-(2,5-DIMETHYLPHENYL)PROPIONIC ACID | 25173-75-5 [chemicalbook.com]

- 2. 3-(2,5-Dimethylphenyl)propionic acid | C11H14O2 | CID 13308730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine - Google Patents [patents.google.com]

- 4. Benzoylation of p-Xylene at the Solid-Liquid Interface on Iron Incorporated Silica [benthamopenarchives.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4609756A - Process for the preparation of optionally substituted cinnamic acid in the presence of a catalyst - Google Patents [patents.google.com]

- 7. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

3-(2,5-Dimethylphenyl)propionic acid structure and function

Structural Pharmacophore & Synthetic Utility in Drug Discovery

Executive Summary

3-(2,5-Dimethylphenyl)propionic acid (CAS: 25173-75-5) is a functionalized arylpropionic acid derivative serving as a critical scaffold in medicinal chemistry.[1][2][3] Unlike simple metabolic intermediates, this molecule occupies a specific niche as a hydrophobic linker and pharmacophore in the design of antimicrobial, antiproliferative, and enzyme-inhibiting agents. Its structural rigidity, provided by the ortho,meta-dimethyl substitution pattern, offers unique steric occlusion properties that differentiate it from unsubstituted phenylpropionic acids, making it a valuable probe for exploring hydrophobic pockets in target proteins such as cytosolic phospholipase A2 (cPLA2) and bacterial cell wall synthesis enzymes.

Part 1: Chemical Identity & Structural Analysis[3][4]

The molecule consists of a propanoic acid tail attached to a benzene ring substituted with methyl groups at the 2 and 5 positions.[3] This substitution pattern creates a "steric clamp" effect, influencing how the carboxylic acid headgroup interacts with binding domains.

Table 1: Physiochemical Profile

| Property | Value / Description | Significance |

| IUPAC Name | 3-(2,5-Dimethylphenyl)propanoic acid | Standard nomenclature |

| CAS Number | 25173-75-5 | Unique identifier for procurement |

| Molecular Formula | C₁₁H₁₄O₂ | -- |

| Molecular Weight | 178.23 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da) |

| LogP (Predicted) | ~2.4 - 2.8 | Lipophilic; suggests good membrane permeability |

| pKa (Acid) | ~4.66 (est.) | Typical for carboxylates; exists as anion at physiological pH |

| H-Bond Donors/Acceptors | 1 / 2 | Minimal polar surface area, favoring hydrophobic binding |

| SMILES | CC1=CC(=C(C=C1)C)CCC(=O)O | Machine-readable string for cheminformatics |

3D Conformational Logic

The 2,5-dimethyl substitution breaks the symmetry of the phenyl ring. The methyl group at the ortho (C2) position induces a torsional strain that prevents the propionic acid side chain from lying coplanar with the aromatic ring. This pre-organized conformation is critical when designing ligands that must fit into restricted active sites, reducing the entropic penalty upon binding.

Part 2: Synthesis & Manufacturing

The synthesis of 3-(2,5-Dimethylphenyl)propionic acid is best achieved through a robust, self-validating two-step sequence: Perkin or Knoevenagel Condensation followed by Catalytic Hydrogenation . This route minimizes side reactions common in Friedel-Crafts alkylations.

Reaction Pathway Visualization

Figure 1: Step-wise synthetic route from commercially available aldehyde precursors.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(2,5-Dimethylphenyl)acrylic acid

-

Reagents: 2,5-Dimethylbenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalytic).

-

Procedure: Dissolve aldehyde and malonic acid in pyridine. Add piperidine. Heat to reflux (80-100°C) for 4-6 hours until CO₂ evolution ceases (decarboxylation).

-

Workup: Pour reaction mixture into ice-cold HCl. The acrylic acid derivative precipitates as a solid. Filter and recrystallize from ethanol/water.

-

Checkpoint: Verify formation of the double bond via ¹H-NMR (distinct vinylic protons at δ 6.5-7.8 ppm).

Step 2: Reduction to Propionic Acid

-

Reagents: Acrylic acid intermediate, 10% Pd/C catalyst, Methanol.

-

Procedure: Place the intermediate in a hydrogenation vessel. Purge with N₂. Introduce H₂ gas (balloon pressure or 1-3 atm). Stir at Room Temperature for 12 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric.

-

Purification: Concentrate filtrate. If necessary, recrystallize from hexanes/ethyl acetate.

-

Validation: Disappearance of vinylic protons in NMR confirms reduction.

Part 3: Biological Function & Pharmacological Applications[7]

3-(2,5-Dimethylphenyl)propionic acid acts as a privileged substructure . It is rarely the final drug but rather the "warhead carrier" or the hydrophobic anchor in larger bioactive molecules.

1. Antimicrobial & Antifungal Scaffolding

Research indicates that thioureido derivatives of this acid exhibit potent activity against multidrug-resistant pathogens.[1]

-

Mechanism: The 2,5-dimethylphenyl moiety mimics the hydrophobic amino acid residues found in bacterial cell wall precursors. When derivatized into aminothiazoles , this scaffold disrupts cell wall synthesis in Gram-positive bacteria (S. aureus) and fungi (Candida spp.).

-

Key Insight: The "2,5-dimethyl" pattern is superior to unsubstituted analogs because it increases lipophilicity and steric bulk, preventing rapid efflux by bacterial pumps.

2. Cytosolic Phospholipase A2 (cPLA2) Inhibition

In the context of inflammation, this acid structure serves as a lipophilic tether in pyrrol-2-yl inhibitors.

-

Role: It occupies the hydrophobic channel of the cPLA2 enzyme, which normally accommodates the arachidonic acid tail of phospholipids.

-

Significance: Inhibition of cPLA2 reduces the release of arachidonic acid, thereby throttling the production of pro-inflammatory eicosanoids (prostaglandins/leukotrienes).

3. Antiproliferative Agents (Cancer Research)

The acid is a precursor for bromolactonization , generating γ-bromo-δ-lactones.[4]

-

Activity: These lactones have demonstrated cytotoxicity against human (Jurkat) and canine cancer cell lines.[4]

-

Pathway: The lactone ring acts as an alkylating agent or a suicide substrate for serine hydrolases involved in cancer cell metabolism.

Biological Interaction Map

Figure 2: Pharmacological divergence of the scaffold into three distinct therapeutic areas.

Part 4: Experimental Assay Protocols

To validate the biological activity of derivatives synthesized from this acid, the following standard assays are recommended.

A. Antimicrobial Susceptibility (MIC Determination)[5]

-

Purpose: Determine the potency of thioureido derivatives.

-

Method: Broth Microdilution (CLSI Standards).

-

Preparation: Dissolve compound in DMSO. Serial dilute in cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add

CFU/mL of S. aureus or C. albicans. -

Incubation: 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

Readout: The Lowest concentration with no visible growth is the MIC.

-

Control: Use Linezolid or Fluconazole as positive controls.

B. Antiproliferative MTT Assay

-

Purpose: Assess cytotoxicity of lactone derivatives.

-

Cell Lines: Jurkat (T-cell leukemia) or A549 (Lung carcinoma).

-

Seeding: Plate cells (

/well) in 96-well plates. -

Treatment: Treat with graded concentrations (0.1 - 100 µM) of the derivative for 48h.

-

Development: Add MTT reagent (tetrazolium dye). Incubate 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Analysis: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

-

Synthesis & Antimicrobial Activity

-

Mishra, R., et al. "Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates." Molecules, 2021.

-

-

Antiproliferative Lactones

-

Gładkowski, W., et al. "Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes." Int. J. Mol. Sci., 2018.

-

-

PLA2 Inhibition

-

Stephens, D., et al. "3-(1,4-Diacylpyrrol-2-yl)propionic acids as inhibitors of cytosolic phospholipase A2." Journal of Medicinal Chemistry, 2002.

-

-

General Arylpropionic Acid Pharmacology

-

Chemical Properties & Safety

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(2,5-DIMETHYLPHENYL)PROPIONIC ACID | 25173-75-5 [chemicalbook.com]

- 3. 3-(2,5-Dimethylphenyl)propionic acid | C11H14O2 | CID 13308730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 3-(2,5-dimethylphenyl)propionic acid (C11H14O2) [pubchemlite.lcsb.uni.lu]

- 9. 3-(2,5-二甲氧基苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

3-(2,5-Dimethylphenyl)propionic Acid: A Versatile Scaffold in Medicinal Chemistry

Executive Summary

3-(2,5-Dimethylphenyl)propionic acid (CAS 25173-75-5) is a specialized hydrocinnamic acid derivative that serves as a critical building block in modern drug discovery. Unlike its unsubstituted parent, the 2,5-dimethyl analogue possesses unique steric and lipophilic properties that make it a "privileged scaffold" for targeting hydrophobic pockets in G-protein coupled receptors (GPCRs) and metabolic enzymes. This guide details its physicochemical profile, synthetic pathways, and its pivotal role in the development of GPR40 agonists and antimicrobial agents.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

The compound is characterized by a phenyl ring substituted with methyl groups at the ortho (2) and meta (5) positions, attached to a propionic acid tail. This substitution pattern disrupts planarity and increases lipophilicity (LogP), enhancing membrane permeability and receptor binding affinity compared to unsubstituted phenylpropionic acid.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 3-(2,5-Dimethylphenyl)propanoic acid |

| CAS Number | 25173-75-5 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 45–48 °C (Free Acid) |

| Solubility | Soluble in Ethanol, DMSO, DCM; Sparingly soluble in water |

| Acidity (pKa) | ~4.7 (Carboxylic acid) |

| Lipophilicity (cLogP) | ~2.4–2.8 |

| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.) |

Synthetic Pathways[13]

The synthesis of 3-(2,5-dimethylphenyl)propionic acid is most reliably achieved through the reduction of its unsaturated precursor, 2,5-dimethylcinnamic acid. This approach offers higher regioselectivity than direct Friedel-Crafts alkylation, which often yields isomeric mixtures.

Core Synthesis Workflow

The preferred laboratory route involves a two-step sequence:

-

Knoevenagel Condensation: Reaction of 2,5-dimethylbenzaldehyde with malonic acid to form 2,5-dimethylcinnamic acid.

-

Catalytic Hydrogenation: Reduction of the alkene double bond using Pd/C or Zn(Hg)/HCl (Clemmensen conditions) to yield the saturated propionic acid.

Figure 1: Step-wise synthetic pathway from benzaldehyde precursor to final propionic acid derivative.

Biological Applications & Pharmacophore Utility[1][10]

The 2,5-dimethylphenyl moiety is not merely a structural spacer; it acts as a critical pharmacophore. The methyl groups provide steric bulk that can lock the molecule into a bioactive conformation or fill hydrophobic pockets within a target protein.

A. GPR40 Agonists (Type 2 Diabetes)

Research has identified the 2,5-dimethylphenyl motif as a key determinant in the potency of GPR40 (Free Fatty Acid Receptor 1) agonists.

-

Mechanism: The lipophilic tail mimics endogenous long-chain fatty acids.

-

Impact: Substitution at the 2 and 5 positions significantly improves binding affinity compared to the unsubstituted analog, likely due to optimized van der Waals interactions within the receptor's orthosteric site.

-

Reference: Compounds bearing this scaffold have demonstrated dual activation of Gq and Gs signaling pathways, leading to enhanced glucose-stimulated insulin secretion (GSIS) [1].

B. Antimicrobial Thiazole Scaffolds

The acid functionality allows for easy coupling to amines, creating thioureido derivatives.

-

Application: These derivatives are cyclized to form aminothiazoles, which exhibit potent activity against multi-drug resistant (MDR) Gram-positive bacteria (e.g., S. aureus) and fungi.

-

Role of Scaffold: The 2,5-dimethyl substitution prevents rapid metabolic degradation and enhances cell wall penetration [2].

Figure 2: Divergent application map highlighting the pharmacophoric utility of the scaffold.

Experimental Protocol: Hydrogenation Synthesis

Objective: Synthesis of 3-(2,5-dimethylphenyl)propionic acid from 2,5-dimethylcinnamic acid via catalytic hydrogenation.

Reagents

-

Substrate: 2,5-Dimethylcinnamic acid (10 mmol, ~1.76 g)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading, ~176 mg)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (50 mL)

-

Gas: Hydrogen (H₂) balloon or Parr shaker (1-3 atm)

Procedure

-

Preparation: In a 100 mL round-bottom flask, dissolve the 2,5-dimethylcinnamic acid in methanol.

-

Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; add to the wet solution or under inert gas.

-

Purging: Seal the flask with a septum. Purge the system with nitrogen gas for 5 minutes, then switch to a hydrogen balloon (or connect to a hydrogenator).

-

Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 4–12 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 3:1) or LC-MS. The disappearance of the alkene starting material indicates completion.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with fresh methanol.

-

Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude solid.

-

-

Purification: Recrystallize from Hexane/Ethyl Acetate if necessary to achieve >98% purity.

-

Validation: Confirm structure via ¹H-NMR (absence of vinylic protons at ~6.5–7.5 ppm, appearance of methylene triplets at ~2.6 and ~2.9 ppm).

Safety & Handling

-

GHS Classification: Warning.[1][2] Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8 °C recommended) away from strong oxidizing agents.

References

-

Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. Journal of Medicinal Chemistry. (2021). ACS Publications. [Link]

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates. International Journal of Molecular Sciences. (2021). MDPI. [Link]

-

3-(2,5-Dimethylphenyl)propionic acid - Compound Summary. PubChem. National Library of Medicine. [Link]

- Process for the preparation of 3-phenylpropionic acid.

Sources

Methodological & Application

13C NMR of 3-(2,5-Dimethylphenyl)propionic acid

Technical Application Note: 13C NMR Characterization of 3-(2,5-Dimethylphenyl)propionic Acid

Executive Summary & Scientific Context

3-(2,5-Dimethylphenyl)propionic acid (CAS: 25173-75-5) is a critical carboxylic acid intermediate used in the synthesis of thiazole-based antimicrobial agents and electrochemical oxidation studies.[1] In drug development, verifying the regiochemistry of the methyl substituents on the phenyl ring and the oxidation state of the propionic side chain is paramount.

This application note provides a definitive protocol for the structural elucidation of 3-(2,5-Dimethylphenyl)propionic acid using Carbon-13 Nuclear Magnetic Resonance (

Experimental Protocol

To ensure reproducibility and high signal-to-noise (S/N) ratios, the following acquisition parameters are recommended. This protocol assumes the use of a standard high-field NMR spectrometer (400 MHz

Sample Preparation

-

Solvent Selection: Deuterated Chloroform (

) is the standard solvent of choice due to its high solubility for this lipophilic acid and its distinct triplet reference signal at 77.16 ppm. -

Concentration: Dissolve 20–30 mg of the analyte in 0.6 mL of

.-

Note: If the sample contains high moisture or dimerizes strongly, adding a trace of DMSO-

can disrupt hydrogen bonding, sharpening the carbonyl signal.

-

-

Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual solvent reference.

Instrument Parameters (Pulse Program: zgpg30)

-

Pulse Sequence: Power-gated proton decoupling (Waltz-16) to remove heteronuclear

coupling.[1] -

Relaxation Delay (D1): 2.0 seconds (standard qualitative).

-

Optimization: For quantitative integration of the quaternary carbonyl (C11) and aromatic ipso-carbons (C1, C2, C5), increase D1 to 5–10 seconds to account for their long

relaxation times.

-

-

Spectral Width: 240 ppm (approx. –10 to 230 ppm).

-

Scans (NS): 512–1024 scans are recommended to resolve the non-protonated quaternary carbons.

-

Temperature: 298 K (25 °C).

Structural Assignment & Spectral Analysis

The structure of 3-(2,5-Dimethylphenyl)propionic acid consists of three distinct chemical environments: the Aliphatic Side Chain , the Aromatic Core , and the Methyl Substituents .

Visual Assignment Logic (Graphviz)

Figure 1: Logical flow for assigning carbon environments based on chemical shift regions and DEPT-135 polarity.[1]

Detailed Chemical Shift Table

The following table synthesizes predicted values based on substituent additivity rules and literature data for analogous phenylpropionic acid derivatives.

| Carbon Label | Type | Chemical Shift ( | Assignment Logic |

| C11 | Carbonyl (COOH) | 179.2 | Most deshielded; characteristic of carboxylic acids.[1] |

| C1 | Aromatic Quaternary | 139.5 | Ipso to alkyl chain; shifted downfield by alkyl group.[1] |

| C2 | Aromatic Quaternary | 135.8 | Ipso to methyl; ortho to alkyl chain.[1] |

| C5 | Aromatic Quaternary | 132.5 | Ipso to methyl; meta to alkyl chain.[1] |

| C3 | Aromatic Methine (CH) | 130.4 | Ortho to C2-Me; doublet in non-decoupled spectrum.[1] |

| C4 | Aromatic Methine (CH) | 127.1 | Para to chain; least affected by substituents.[1] |

| C6 | Aromatic Methine (CH) | 129.8 | Ortho to chain; ortho to C5-Me.[1] |

| C9 | Aliphatic CH | 34.8 | Adjacent to Carbonyl (COOH).[1] |

| C10 | Aliphatic CH | 28.1 | Benzylic position; shielded relative to |

| C7 | Methyl (CH | 19.2 | Attached to C2 (sterically crowded).[1] |

| C8 | Methyl (CH | 20.9 | Attached to C5 (less crowded).[1] |

Note on Numbering:

-

C1–C6: Benzene ring carbons (C1 attached to propionic chain, C2/C5 attached to methyls).

-

C9: Methylene adjacent to COOH.

-

C10: Benzylic methylene (adjacent to Ring).

-

C11: Carboxylic acid carbon.[2]

Mechanistic Insight: Substituent Effects

The chemical shifts of the aromatic ring are governed by the Savitsky-Nametkin additivity rules .

-

Methyl Group Effect: A methyl group typically shifts the ipso carbon downfield by ~9 ppm and the ortho carbons by ~0.7 ppm. This explains why C2 and C5 are significantly downfield (132–136 ppm) compared to unsubstituted benzene (128.5 ppm).

-

Propionic Chain Effect: The alkyl chain exerts a stronger deshielding effect on the ipso carbon (C1) than a methyl group, pushing it near 140 ppm.

-

Benzylic Shielding: The benzylic carbon (C10) appears upfield (approx. 28 ppm) compared to the

-carbon (C9, 35 ppm) because the carbonyl group is electron-withdrawing (deshielding C9), whereas the aromatic ring current has a complex anisotropic effect that typically places benzylic carbons in the 25–30 ppm range.

Troubleshooting & Validation

Distinguishing Regioisomers

A common synthetic impurity is the 2,4-dimethyl isomer.

-

Differentiation Strategy: Examine the symmetry and the number of aromatic signals. While both 2,5- and 2,4- isomers have 6 aromatic carbons, the specific pattern of quaternary vs. methine carbons will differ in shift.[1]

-

Key Indicator: In the 2,5-isomer, the proton splitting pattern (in

H NMR) shows a specific singlet/doublet pattern for the aromatic protons (H6 is a singlet-like or small doublet, H3/H4 are doublets). In

The "Missing" Carbonyl Peak

-

Issue: The C11 (COOH) peak at ~179 ppm is often weak or invisible.

-

Cause: Quaternary carbons have long relaxation times (

) and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons. -

Solution:

-

Increase Relaxation Delay (D1) to >3 seconds.

-

Use a paramagnetic relaxation agent like Chromium(III) acetylacetonate [Cr(acac)

] (0.05 M) to shorten

-

References

-

Rosca, S. I., et al. (2008).[3] "

C- and D-Labelled 3-Phenylpropionic Acids: Synthesis and Characterization by NMR and MS Spectra." U.P.B.[3] Sci. Bull., Series B, 70(1). -

PubChem. (n.d.).[4] "3-(2,5-Dimethylphenyl)propionic acid - Compound Summary." National Library of Medicine.

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard reference for additivity rules).

-

MDPI. (2023). "Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives." Antibiotics.[5]

Sources

Application Notes & Protocols: Characterizing 3-(2,5-Dimethylphenyl)propionic Acid in Cell-Based Assays

Authored by: Senior Application Scientist

Introduction

In the landscape of drug discovery and chemical biology, the initial characterization of novel small molecules is a critical step. 3-(2,5-Dimethylphenyl)propionic acid is a compound with a defined chemical structure, yet its biological activities and potential therapeutic applications remain largely unexplored. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the biological effects of this and other novel chemical entities using a tiered approach of robust cell-based assays.

This guide is structured not as a rigid template, but as a logical workflow, beginning with fundamental characterization and progressing to more specific functional endpoints. We will explain the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative methodologies. The objective is to equip researchers with the tools to determine if 3-(2,5-Dimethylphenyl)propionic acid exhibits cytotoxic, cytostatic, or other specific cellular effects, thereby paving the way for further mechanistic studies.

Compound Handling and Stock Preparation

Proper handling and solubilization of a test compound are paramount for reproducible results. The physicochemical properties of 3-(2,5-Dimethylphenyl)propionic acid must be considered to prepare a stable, high-concentration stock solution.

Table 1: Physicochemical Properties of 3-(2,5-Dimethylphenyl)propionic Acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem |

| Molecular Weight | 178.23 g/mol | PubChem |

| Appearance | White to off-white solid | Sigma-Aldrich |

| Solubility | Soluble in DMSO, Ethanol | Sigma-Aldrich |

Protocol 1: Preparation of a 100 mM Master Stock Solution

-

Aseptic Technique: Perform all steps in a sterile biosafety cabinet to prevent contamination of the stock solution and subsequent cell cultures.

-

Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1.78 mg of 3-(2,5-Dimethylphenyl)propionic acid powder into the tube.

-

Rationale: Weighing a small amount directly into the final sterile tube minimizes compound loss and contamination risk.

-

-

Solubilization: Add 100 µL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to the tube.

-

Rationale: DMSO is a common solvent for solubilizing organic molecules for cell-based assays. It is crucial to use a high-purity grade to avoid solvent-induced cytotoxicity.

-

-

Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication can be used if particulates remain.

-

Storage: Aliquot the 100 mM master stock into smaller volumes (e.g., 10 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

-

Rationale: Aliquoting prevents degradation of the entire stock from multiple temperature changes and reduces the risk of contamination.

-

Tier 1 Screening: Assessing General Cytotoxicity

The first crucial step in characterizing a new compound is to determine its intrinsic cytotoxicity. This establishes a working concentration range for subsequent, more sensitive assays by identifying concentrations that are non-lethal, partially inhibitory, or completely toxic. The MTT assay, which measures mitochondrial reductase activity, is a gold-standard method for this purpose.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for measuring cell proliferation via BrdU incorporation.

Protocol 3: BrdU Cell Proliferation Assay

-

Seeding and Treatment: Follow steps 1-5 of Protocol 2, treating cells with a range of sub-lethal concentrations of 3-(2,5-Dimethylphenyl)propionic acid (e.g., from IC₂₀ down to non-inhibitory concentrations).

-

BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well at the manufacturer's recommended concentration.

-

Rationale: BrdU is a thymidine analog that gets incorporated into newly synthesized DNA strands only in cells undergoing the S-phase of the cell cycle.

-

-

Fixation and Denaturation: Aspirate the culture medium. Fix the cells with a fixing/denaturing solution (e.g., ethanol-based). This step simultaneously fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.

-

Antibody Incubation: Wash the wells with wash buffer. Add a specific anti-BrdU antibody (often conjugated to an enzyme like horseradish peroxidase, HRP) and incubate for 1-2 hours at room temperature.

-

Detection: Wash away the unbound antibody. Add a chromogenic substrate (e.g., TMB for HRP). The enzyme will convert the substrate into a colored product.

-

Stop Reaction: Add a stop solution (e.g., dilute sulfuric acid) to terminate the enzymatic reaction.

-

Data Acquisition: Measure the absorbance at 450 nm. The signal intensity is directly proportional to the amount of DNA synthesis and thus, the rate of cell proliferation.

Mechanistic Insight: Investigating Apoptosis Induction

If cytotoxicity is observed, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism targeted by many anticancer drugs. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases, with Caspase-3 and Caspase-7 being the primary executioners.

Hypothetical Signaling Pathway for Investigation

Should initial screens indicate bioactivity, a next logical step is to investigate potential upstream signaling pathways. As 3-(2,5-Dimethylphenyl)propionic acid is a derivative of propionic acid, one could hypothetically explore its impact on metabolic or inflammatory pathways known to be modulated by such structures, which often intersect with cell survival pathways like PI3K/Akt.

Caption: Hypothetical pathway where the compound inhibits a target, leading to apoptosis.

Protocol 4: Caspase-Glo® 3/7 Assay

This protocol uses a luminogenic substrate that produces a "glow-type" signal upon cleavage by active Caspase-3 or -7.

-

Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Treat with the compound for a period determined by cytotoxicity kinetics (e.g., 6, 12, or 24 hours).

-

Rationale: White walls reflect the light signal towards the detector, maximizing sensitivity.

-

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30-60 seconds.

-

Incubation: Incubate at room temperature for 1-3 hours, protected from light.

-

Rationale: The proluminescent substrate contains the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3/7, releasing aminoluciferin, which is then used by luciferase to generate light.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of active Caspase-3/7.

Data Interpretation and Next Steps

The data gathered from this tiered assay approach provides a foundational biological profile of 3-(2,5-Dimethylphenyl)propionic acid.

Table 2: Interpreting Assay Outcomes

| Assay | Possible Outcome | Interpretation | Next Steps |

| MTT | Low IC₅₀ (<10 µM) | Compound is cytotoxic. | Proceed to apoptosis/necrosis assays to determine the mode of cell death. |

| High IC₅₀ (>100 µM) | Compound has low general cytotoxicity. | Investigate more specific, non-lethal effects (e.g., signaling, migration). | |

| BrdU | Decreased signal at sub-lethal doses | Compound is antiproliferative (cytostatic). | Perform cell cycle analysis (e.g., by flow cytometry) to identify cell cycle arrest points (G1, S, G2/M). |

| Caspase-3/7 | Increased luminescence | Compound induces apoptosis. | Investigate upstream apoptotic pathways (e.g., Caspase-8 for extrinsic, Caspase-9 for intrinsic). Perform Western blot for PARP cleavage. |

References

-

PubChem. Compound Summary for CID 83141, 3-(2,5-Dimethylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

-

Szabo, E., et al. (2016). The single-cell gel electrophoresis (comet) assay. Methods in molecular biology (Clifton, N.J.), 113-124. [Link] (Note: While this reference is for the comet assay, the principle of limiting DMSO concentration is a universal standard in cell culture).

-

Liboska, R., Lincova, E., & Lenco, J. (2012). BrdU proliferation assay. Methods in molecular biology (Clifton, N.J.), 806, 319-326. [Link]

-

Crowley, L. C., & Waterhouse, N. J. (2016). Detecting cleaved caspase-3 in apoptotic cells. Cold Spring Harbor protocols, 2016(8), pdb.prot087319. [Link]

Application Notes and Protocols: 3-(2,5-Dimethylphenyl)propionic Acid as a Versatile Starting Material in Chemical Synthesis

Introduction: Unlocking the Synthetic Potential of 3-(2,5-Dimethylphenyl)propionic Acid

3-(2,5-Dimethylphenyl)propionic acid, a substituted aromatic carboxylic acid, serves as a pivotal starting material in the synthesis of a variety of complex organic molecules. Its unique structural features, comprising a reactive carboxylic acid moiety and a nucleophilic aromatic ring with defined substitution patterns, make it an ideal precursor for constructing polycyclic and heterocyclic systems. These resulting structures are often key components in pharmaceuticals and other biologically active compounds.

This comprehensive guide delves into the practical applications of 3-(2,5-Dimethylphenyl)propionic acid, providing detailed protocols and mechanistic insights for its use in the synthesis of valuable chemical entities. The protocols outlined herein are designed to be robust and reproducible, offering researchers and drug development professionals a solid foundation for their synthetic endeavors.

Compound Profile:

| Property | Value |

| IUPAC Name | 3-(2,5-dimethylphenyl)propanoic acid[1] |

| CAS Number | 25173-75-5[1] |

| Molecular Formula | C₁₁H₁₄O₂[1] |

| Molecular Weight | 178.23 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Primary Hazards | Irritant; causes skin and serious eye irritation; may cause respiratory irritation.[1] |

Core Application I: Synthesis of 4,7-Dimethyl-1-indanone via Intramolecular Friedel-Crafts Acylation

A primary application of 3-(2,5-dimethylphenyl)propionic acid is in the synthesis of 4,7-dimethyl-1-indanone.[2] This transformation is achieved through an intramolecular Friedel-Crafts acylation, a powerful reaction for the formation of cyclic ketones.[3] The direct dehydrative cyclization of 3-arylpropionic acids is an environmentally favorable "one-step" process that produces water as the only theoretical byproduct.[3]

Mechanistic Insight

The intramolecular Friedel-Crafts acylation of 3-(2,5-dimethylphenyl)propionic acid is typically catalyzed by strong protic acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[3] The reaction proceeds through the following key steps:

-

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Formation of the Acylium Ion: The protonated carboxylic acid can then lose a molecule of water to form a highly reactive acylium ion intermediate.

-

Intramolecular Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich dimethylphenyl ring in an intramolecular fashion. The directing effects of the two methyl groups favor acylation at the ortho position to one of the methyl groups.

-

Rearomatization: The resulting carbocation intermediate loses a proton to regenerate the aromaticity of the ring, yielding the final product, 4,7-dimethyl-1-indanone.

Caption: Workflow for the synthesis of 4,7-Dimethyl-1-indanone.

Experimental Protocol: Cyclization using Polyphosphoric Acid (PPA)

This protocol is a representative procedure for the intramolecular Friedel-Crafts acylation of 3-(2,5-dimethylphenyl)propionic acid.

Materials:

-

3-(2,5-Dimethylphenyl)propionic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Water (deionized)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for heating and extraction

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(2,5-dimethylphenyl)propionic acid (1.0 eq).

-

Add polyphosphoric acid (approximately 10 times the weight of the starting material) to the flask.

-

Heat the mixture with stirring in an oil bath at 80-90 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4,7-dimethyl-1-indanone.

Expected Yield: 85-95%

Characterization Data for 4,7-Dimethyl-1-indanone:

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to aromatic protons, two methylene groups of the five-membered ring, and two methyl groups. |

| ¹³C NMR | Resonances for a carbonyl carbon, aromatic carbons, two methylene carbons, and two methyl carbons.[4] |

| IR (cm⁻¹) | A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of 160.21 g/mol .[2] |

Core Application II: Synthesis of Thiazole Derivatives

3-(2,5-Dimethylphenyl)propionic acid can serve as a precursor for the synthesis of biologically active thiazole derivatives. The synthetic route involves the initial conversion of the propionic acid to an intermediate thioureido derivative, which then undergoes the classical Hantzsch thiazole synthesis.[5][6]

Synthetic Pathway Overview

The overall transformation can be envisioned in two main stages:

-

Formation of 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid: This intermediate is synthesized from 3-(2,5-dimethylphenyl)propionic acid. This typically involves the activation of the carboxylic acid (e.g., conversion to an acyl chloride or ester) followed by reaction with a suitable thiourea precursor.

-

Hantzsch Thiazole Synthesis: The resulting 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid is then reacted with an α-haloketone or α-haloaldehyde to construct the thiazole ring.[5]

Caption: Synthetic pathway to thiazole derivatives.

Experimental Protocol: Synthesis of a Thiazolone Derivative

This protocol details the cyclization of the pre-formed 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid with monochloroacetic acid to yield a thiazolone.[5]

Materials:

-

3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid

-

Monochloroacetic acid

-

10% aqueous potassium carbonate solution

-

Acetic acid

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid (1.0 eq) in a 10% aqueous solution of potassium carbonate.

-

To this solution, add monochloroacetic acid (1.1 eq) at room temperature with stirring.

-

Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Upon completion, carefully acidify the reaction mixture with acetic acid to a pH of 6.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by dissolving the product in 10% aqueous sodium carbonate, filtering, and re-precipitating with acetic acid.[5]

Expert Insight: The use of room temperature conditions is crucial for this reaction, as refluxing has been reported to lead to the formation of a significant number of impurities.[5] The purity of the final product is confirmed by the appearance of characteristic signals in the ¹H and ¹³C NMR spectra, notably a singlet for the CH₂ group protons in the thiazolone ring and distinct resonances for the carbonyl and imine carbons.[5]

Safety and Handling

3-(2,5-Dimethylphenyl)propionic acid is classified as an irritant.[1] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(2,5-Dimethylphenyl)propionic acid is a valuable and versatile starting material in organic synthesis. Its ability to undergo efficient intramolecular Friedel-Crafts acylation provides a straightforward route to substituted indanones, which are important structural motifs in medicinal chemistry. Furthermore, its conversion to thioureido derivatives opens up pathways to a diverse range of thiazole-containing compounds with potential biological activities. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic strategies, paving the way for the discovery and development of novel molecules.

References

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. Available at: [Link]

-

4,7-Dimethyl-1-indanone. PubChem. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. PubMed Central. Available at: [Link]

-

Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]

-

Non-Conventional Methodologies in the Synthesis of 1-Indanones. PubMed Central. Available at: [Link]

-

3-(2,5-Dimethylphenyl)propionic acid. PubChem. Available at: [Link]

-

NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available at: [Link]

Sources

- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. 4,7-Dimethyl-1-indanone | C11H12O | CID 220094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.utah.edu [chemistry.utah.edu]

- 5. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing the Cytotoxicity of 3-(2,5-Dimethylphenyl)propionic acid

Introduction: Characterizing the Bioactivity of 3-(2,5-Dimethylphenyl)propionic acid

3-(2,5-Dimethylphenyl)propionic acid is a substituted aromatic carboxylic acid.[1][2] While its direct cytotoxic profile is not extensively documented in publicly available literature, its structural motif, the 2,5-dimethylphenyl group, is a feature in various biologically active compounds, including some with antimicrobial properties.[3] Preliminary safety data indicates that 3-(2,5-Dimethylphenyl)propionic acid may cause skin, eye, and respiratory irritation.[1] Given the potential for bioactive properties, a thorough in vitro evaluation of its cytotoxicity is a critical first step in understanding its pharmacological or toxicological profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of 3-(2,5-Dimethylphenyl)propionic acid. The described multi-assay approach is designed to not only quantify cell death but also to elucidate the underlying mechanisms, thereby providing a robust and well-rounded toxicological assessment. We will progress from general metabolic health and membrane integrity assays to more specific markers of apoptosis.

Strategic Workflow for Cytotoxicity Assessment

A tiered approach is recommended to efficiently characterize the cytotoxic potential of 3-(2,5-Dimethylphenyl)propionic acid. This strategy begins with broad-spectrum assays to determine the concentration-dependent effects on cell viability and proliferation. Positive hits can then be further investigated using more specific assays to determine the mode of cell death (e.g., apoptosis vs. necrosis).

Figure 1: A strategic workflow for the cytotoxic evaluation of 3-(2,5-Dimethylphenyl)propionic acid.

Part 1: Initial Screening for Cytotoxic Effects

The initial phase of testing aims to determine if 3-(2,5-Dimethylphenyl)propionic acid affects cell viability and at what concentrations. We will employ two widely used and robust assays: the MTT assay to assess metabolic activity and the LDH assay to measure membrane integrity.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[6] This assay is a reliable indicator of cellular metabolic health and is widely used in drug discovery and toxicology studies.[4]

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ humidified incubator.[7]

-

Compound Treatment: Prepare serial dilutions of 3-(2,5-Dimethylphenyl)propionic acid in culture medium. It is advisable to first dissolve the compound in a solvent like DMSO and then dilute it in the medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).[8][9] Replace the old medium with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9][10]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[6][11]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5][11]

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[4][5]

Data Interpretation

| Result | Interpretation |

| Decreased Absorbance | A dose-dependent decrease in absorbance compared to the vehicle control indicates a reduction in cell viability, either through cytotoxic or anti-proliferative effects. |

| No Change in Absorbance | The compound does not affect metabolic activity at the tested concentrations. |

| Increased Absorbance | This could indicate an increase in cell proliferation or metabolic activity. |

| IC50 Value | The concentration of the compound that causes a 50% reduction in cell viability can be calculated from the dose-response curve. |

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[7] LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[7] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to have a positive control for maximum LDH release by treating a set of wells with a lysis buffer.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

-

LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50-100 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[12]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13]

-

Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[13]

Data Interpretation

| Result | Interpretation |

| Increased Absorbance | A dose-dependent increase in absorbance in the supernatant compared to the vehicle control indicates an increase in cell lysis and loss of membrane integrity (necrosis). |

| No Change in Absorbance | The compound does not induce membrane damage at the tested concentrations. |

| Calculation of Cytotoxicity | Percentage cytotoxicity can be calculated using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100. |

Part 2: Elucidating the Mechanism of Cell Death

If the initial screening assays indicate that 3-(2,5-Dimethylphenyl)propionic acid is cytotoxic, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a distinct process from necrosis. The following assays can differentiate between these two pathways.

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay is a gold standard for detecting apoptosis.[14] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[14]

Figure 2: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.

Protocol: Annexin V/PI Staining

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 3-(2,5-Dimethylphenyl)propionic acid at concentrations determined from the initial screening. Include positive (e.g., staurosporine-treated) and negative controls.

-

Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.[15]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer.[15] Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Data Interpretation

| Cell Population | Staining Pattern | Interpretation |

| Live Cells | Annexin V- / PI- | Healthy, non-apoptotic cells. |

| Early Apoptotic Cells | Annexin V+ / PI- | Cells in the early stages of apoptosis with intact cell membranes. |

| Late Apoptotic/Necrotic Cells | Annexin V+ / PI+ | Cells in the late stages of apoptosis or necrotic cells with compromised membranes. |

| Necrotic Cells | Annexin V- / PI+ | Primarily necrotic cells with damaged membranes but no PS externalization. |

Caspase-3/7 Activity Assay: Confirming Apoptotic Pathway

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[16] Caspase-3 and Caspase-7 are key executioner caspases that cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.[16][17] Measuring the activity of these caspases provides strong evidence for apoptosis induction.

Protocol: Caspase-Glo® 3/7 Assay (Luminescent)

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 3-(2,5-Dimethylphenyl)propionic acid as previously described.

-

Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[18] Add 100 µL of the reagent to each well.[18]

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Interpretation

| Result | Interpretation |

| Increased Luminescence | A dose-dependent increase in the luminescent signal compared to the vehicle control indicates the activation of caspase-3 and/or -7, confirming apoptosis. |

| No Change in Luminescence | The compound does not induce apoptosis through the caspase-3/7 pathway at the tested concentrations. |

Conclusion

This comprehensive guide provides a structured and scientifically sound approach to evaluating the cytotoxicity of 3-(2,5-Dimethylphenyl)propionic acid. By employing a combination of assays that measure different cellular parameters—metabolic activity, membrane integrity, and specific apoptotic markers—researchers can obtain a detailed understanding of the compound's potential toxicological effects. This multi-faceted approach ensures the trustworthiness and validity of the findings, which are essential for any subsequent drug development or safety assessment processes.

References

-

Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

-

Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Retrieved from [Link]

-

PubChem. (n.d.). 3-(2,5-Dimethylphenyl)propionic acid. Retrieved from [Link]

-

Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(11), 1264-1271. Retrieved from [Link]

-

OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]

-

Selassie, C. D. (2002). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. Journal of Medicinal Chemistry, 45(25), 5523-5528. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Retrieved from [Link]

-

National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Retrieved from [Link]

-

University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

DeNovix. (n.d.). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative cytotoxicity of phenols in vitro. Retrieved from [Link]

-

Science Alert. (n.d.). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Retrieved from [Link]

-

Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(6), 906-911. Retrieved from [Link]

-

Bektas, H., et al. (2019). Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. Phytomedicine, 59, 152872. Retrieved from [Link]

-

ResearchGate. (2020, September 1). a brief review on recent advancements and biological activities of aryl propionic acid derivatives. Retrieved from [Link]

-

Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

-

MDPI. (2018, November 20). Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. Retrieved from [Link]

Sources

- 1. 3-(2,5-Dimethylphenyl)propionic acid | C11H14O2 | CID 13308730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2,5-DIMETHYLPHENYL)PROPIONIC ACID | 25173-75-5 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. atcc.org [atcc.org]

- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 8. mdpi.com [mdpi.com]

- 9. psasir.upm.edu.my [psasir.upm.edu.my]

- 10. scialert.net [scialert.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cellbiologics.com [cellbiologics.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 16. bosterbio.com [bosterbio.com]

- 17. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

Application Note: Precision Engineering of the 2,5-Dimethylphenyl Scaffold

Synthetic Protocols and Metabolic Optimization in Drug Discovery

Abstract